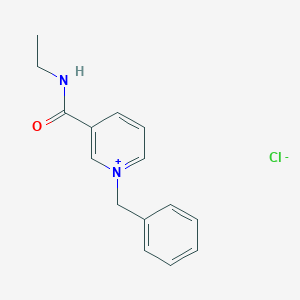
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is a pyridinium derivative, which means it contains a pyridine ring that has been modified with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with benzyl chloride and ethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride can be compared with other pyridinium derivatives, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but different functional groups.
1-Benzyl-3-carbamoylpyridinium bromide: Similar structure but different halide ion.
1-Benzyl-3-carboxypyridinium: Contains a carboxyl group instead of a carbamoyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
81388-57-0 |
|---|---|
Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
1-benzyl-N-ethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-16-15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,2,11H2,1H3;1H |
InChI Key |
WMUPVUSALFPHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



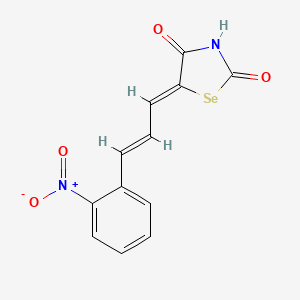
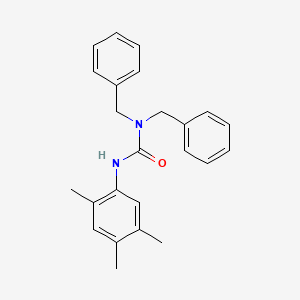
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
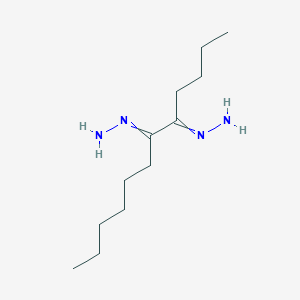
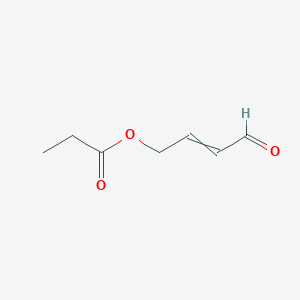
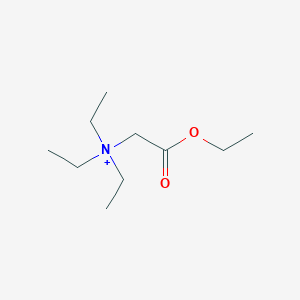
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
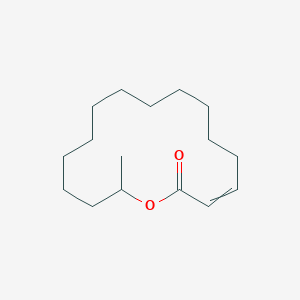
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)

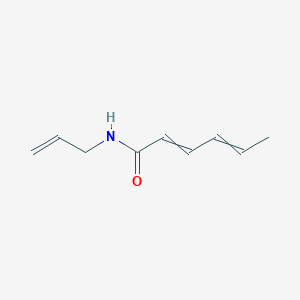
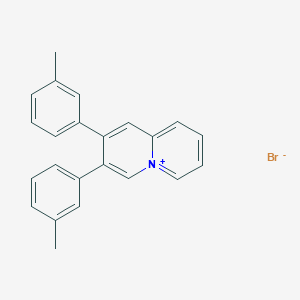
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
